Home > Products > Screening Compounds P26007 > N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide
N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide - 1007027-07-7

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide

Catalog Number: EVT-2828595
CAS Number: 1007027-07-7
Molecular Formula: C19H18FN7O
Molecular Weight: 379.399
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (Compound 1)

  • Compound Description: This compound served as a lead compound in a study focusing on the development of new treatments for psoriasis. It demonstrated moderate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a potential molecular target for psoriasis treatment [].
  • Relevance: Compound 1 shares the core 1H-pyrazolo[3,4-d]pyrimidine scaffold with the target compound, N-(1-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide. This structural similarity highlights the importance of this scaffold in targeting FLT3 for potential therapeutic applications [].

1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (Compound 18b)

  • Compound Description: This compound emerged as a highly potent FLT3 inhibitor with significant antipsoriatic effects in preclinical studies. It demonstrated a superior efficacy profile compared to the lead compound 1 in a K14-VEGF transgenic mouse model of psoriasis [].
  • Relevance: Similar to the target compound, N-(1-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide, Compound 18b incorporates the central 1H-pyrazolo[3,4-d]pyrimidine motif. Notably, both compounds feature an aryl group substituted at the N1 position of the pyrazolo[3,4-d]pyrimidine core, further emphasizing the significance of this structural motif for biological activity [].

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (Compound 3)

  • Compound Description: This hybrid compound exhibits promising biological activity and was synthesized by reacting 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent followed by treatment with ammonium carbonate [].
  • Relevance: Compound 3 and the target compound, N-(1-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide, belong to the pyrazolo[3,4-d]pyrimidine class of compounds. Both possess a phenyl group at the N1 position of the pyrazolo[3,4-d]pyrimidine core, highlighting the significance of this substitution pattern for potential biological activities [].

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 1)

  • Compound Description: This Src inhibitor showed potent in vitro and in vivo anti-triple-negative breast cancer (TNBC) activity but suffered from toxicity issues [].
  • Relevance: This compound shares the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core structure with N-(1-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide. This suggests a potential for anti-TNBC activity in compounds containing this structural motif [].

N-(3-((4-Amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (Compound 13an)

  • Compound Description: This compound, a multikinase inhibitor with potent activity against Src, KDR, and kinases involved in the MAPK signaling pathway, emerged as a promising lead for TNBC treatment. It demonstrated superior efficacy and safety profiles compared to the initial lead compound 1 [].
  • Relevance: Compound 13an and the target compound, N-(1-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide, share the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core, suggesting potential for similar biological activities [].

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: This soluble guanylyl cyclase (sGC) activator induces relaxation in ovine pulmonary artery through a novel mechanism involving sodium pump stimulation, independent of cGMP activation [].
  • Relevance: Although structurally distinct from N-(1-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide, BAY 41-2272's activity as an sGC activator provides valuable insight into potential therapeutic strategies for conditions involving pulmonary artery relaxation [].

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide (Compound 34)

  • Compound Description: This novel benzodiazepine-containing compound is a potent gamma-secretase inhibitor, demonstrating potential for Alzheimer's disease treatment with an IC50 of 0.06 nM [].
  • Relevance: While structurally distinct from the target compound, N-(1-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide, Compound 34 highlights the potential of exploring different heterocyclic scaffolds, like benzodiazepines, for targeting specific enzymes involved in disease pathogenesis [].

3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)- 6-(E)phenylvinyltriazolo[3,4-b]-1,3,4-thiadiazole (Compound 3)

  • Compound Description: This compound, structurally confirmed to belong to the E stereochemistry type, has been synthesized and evaluated for its fungicidal activity [].
  • Relevance: Even though structurally different from N-(1-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide, Compound 3 underscores the importance of exploring diverse heterocyclic frameworks, such as triazolothiadiazoles, for potential applications in agriculture and medicinal chemistry [].
Overview

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered interest due to its potential as a therapeutic agent, particularly in the field of oncology and kinase inhibition.

Source

The compound is synthesized through various chemical pathways, with research indicating its efficacy in inhibiting specific kinases that are crucial in cancer progression. The synthesis methods and structural characteristics have been documented in scientific literature, highlighting its biological relevance and potential applications in drug development.

Classification

This compound is classified as a kinase inhibitor, specifically targeting pathways involved in tumor growth and survival. Its structural features suggest it may interact with multiple kinase families, making it a candidate for further pharmacological studies.

Synthesis Analysis

Methods

The synthesis of N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide typically involves several key steps:

  1. Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is often achieved through cyclization reactions involving appropriate precursors such as 4-fluorobenzaldehyde and hydrazine derivatives.
  2. Substitution Reactions: The introduction of the butanamide side chain is performed through acylation reactions, where the core structure reacts with butyric acid derivatives.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Technical details of these methods can vary based on the specific reagents and conditions used, which can significantly influence yield and purity.

Molecular Structure Analysis

Data

The compound features multiple functional groups including:

  • A pyrazolo[3,4-d]pyrimidine ring system.
  • A butanamide moiety which contributes to its biological activity.
  • A fluorine atom that enhances its pharmacokinetic properties.

The presence of these groups indicates potential interactions with biological targets, particularly kinases.

Chemical Reactions Analysis

Reactions

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide can undergo several chemical reactions:

  1. Hydrolysis: In aqueous environments, the amide bond may hydrolyze under acidic or basic conditions.
  2. Substitution Reactions: The aromatic rings can undergo electrophilic substitution, potentially modifying the compound for enhanced activity.
  3. Reduction Reactions: The compound may participate in reduction reactions if functional groups are amenable to such transformations.

These reactions are essential for modifying the compound to improve its efficacy or reduce side effects.

Mechanism of Action

Process

The mechanism of action for N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide primarily involves:

  1. Kinase Inhibition: The compound binds to specific kinase domains, preventing substrate phosphorylation which is crucial for cell signaling in cancer cells.
  2. Induction of Apoptosis: By inhibiting key signaling pathways (such as Src and MAPK), this compound can trigger apoptotic pathways leading to cancer cell death.

Data from studies indicate significant inhibitory potency against various kinases, suggesting a multifaceted approach to cancer treatment.

Physical and Chemical Properties Analysis

Physical Properties

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide is characterized by:

  • Molecular Weight: Approximately 335.39 g/mol
  • Melting Point: Specific melting point data should be obtained from experimental results.

Chemical Properties

The compound exhibits:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as NMR and mass spectrometry are essential for confirming structural integrity and purity.

Applications

Scientific Uses

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide has potential applications in:

  1. Cancer Research: As a lead compound for developing new anticancer therapies targeting specific kinases involved in tumor growth.
  2. Drug Development: Serving as a template for synthesizing derivatives with improved efficacy and reduced toxicity profiles.
  3. Biochemical Studies: Utilized in assays to study kinase activity and cellular signaling pathways.

Research continues to explore its full therapeutic potential and mechanisms within various biological systems.

Properties

CAS Number

1007027-07-7

Product Name

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]butanamide

Molecular Formula

C19H18FN7O

Molecular Weight

379.399

InChI

InChI=1S/C19H18FN7O/c1-3-4-17(28)24-16-9-12(2)25-27(16)19-15-10-23-26(18(15)21-11-22-19)14-7-5-13(20)6-8-14/h5-11H,3-4H2,1-2H3,(H,24,28)

InChI Key

FRHMTZZXDQWVOA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.